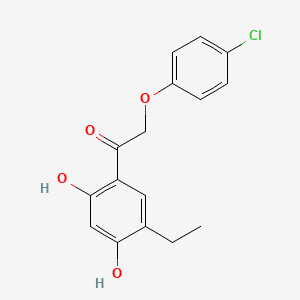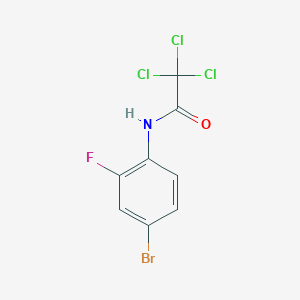![molecular formula C25H28O8 B5692509 di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5692509.png)
di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate is a chemical compound that has shown significant potential in scientific research. It is a derivative of coumarin, a natural compound found in many plants, with a unique structure that makes it a valuable tool in various fields of research.
Wirkmechanismus
The mechanism of action of di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate is not fully understood. However, it is believed to work by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways.
Biochemical and Physiological Effects
Di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress, which may contribute to its anticancer activity. It has also been shown to have anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate has several advantages for use in lab experiments. It is easy to synthesize and has high purity and yield. It is also stable and can be stored for long periods without degradation. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate. One area of interest is its potential as a photosensitizer for photodynamic therapy. Further studies are needed to determine its effectiveness in this application and to optimize its properties for this use. Another potential direction is the development of derivatives of di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate with improved solubility and bioavailability. These derivatives could have potential applications in the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate and to identify potential targets for its use in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate involves the reaction of coumarin with di-tert-butyl dicarbonate in the presence of a base catalyst. The reaction proceeds through a series of steps, resulting in the formation of the final product with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a potential anticancer agent.
Eigenschaften
IUPAC Name |
tert-butyl 2-[1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-6-oxobenzo[c]chromen-3-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O8/c1-24(2,3)32-20(26)13-29-15-11-18(30-14-21(27)33-25(4,5)6)22-16-9-7-8-10-17(16)23(28)31-19(22)12-15/h7-12H,13-14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSSMNSNRKKLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
di-tert-butyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-fluorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5692435.png)
![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5692458.png)



![methyl 3-[4-(2-methoxyphenyl)-1-piperazinyl]propanoate](/img/structure/B5692486.png)

![3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5692495.png)
![2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5692500.png)

![N-[4-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5692519.png)

![2-[(2-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5692540.png)